Methyl 2-[5-(aminomethyl)thiophen-2-yl]acetate
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Overview
Description
Methyl 2-[5-(aminomethyl)thiophen-2-yl]acetate: is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[5-(aminomethyl)thiophen-2-yl]acetate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using various methods, such as the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced through a Mannich reaction, where formaldehyde and a secondary amine react with the thiophene ring.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can undergo substitution reactions, where functional groups on the thiophene ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products
Scientific Research Applications
Methyl 2-[5-(aminomethyl)thiophen-2-yl]acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of methyl 2-[5-(aminomethyl)thiophen-2-yl]acetate depends on its specific application:
Comparison with Similar Compounds
Methyl 2-[5-(aminomethyl)thiophen-2-yl]acetate can be compared with other thiophene derivatives:
Thiophene-2-carboxylic acid: Similar structure but lacks the aminomethyl group, making it less versatile in certain reactions.
2-Aminothiophene: Contains an amino group directly attached to the thiophene ring, which may result in different reactivity and applications.
Methyl thioglycolate: Contains a thiol group instead of a thiophene ring, leading to different chemical properties and uses.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in a wide range of chemical reactions, making it valuable in medicinal chemistry, materials science, and organic synthesis.
Properties
Molecular Formula |
C8H11NO2S |
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Molecular Weight |
185.25 g/mol |
IUPAC Name |
methyl 2-[5-(aminomethyl)thiophen-2-yl]acetate |
InChI |
InChI=1S/C8H11NO2S/c1-11-8(10)4-6-2-3-7(5-9)12-6/h2-3H,4-5,9H2,1H3 |
InChI Key |
TUOYZTHDLVIWLM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=C(S1)CN |
Origin of Product |
United States |
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